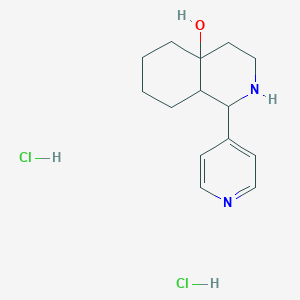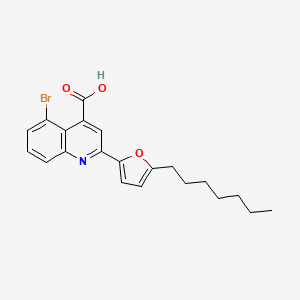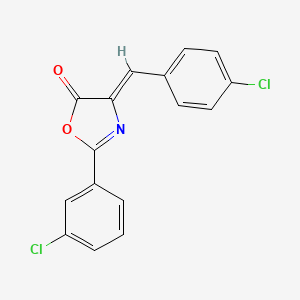![molecular formula C20H24N4O2S B6040062 N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide](/img/structure/B6040062.png)
N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
Mécanisme D'action
N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide inhibits the activity of BTK by binding to the enzyme's active site, which prevents the enzyme from phosphorylating downstream signaling molecules. This leads to the inhibition of B-cell receptor signaling pathways, which are important for the survival and proliferation of B-cells. In addition, the inhibition of ITK and TEC kinase by N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide may also contribute to its anti-tumor activity.
Biochemical and Physiological Effects
Studies have shown that N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide inhibits the proliferation of various cancer cell lines, including lymphoma, multiple myeloma, and solid tumors. In addition, N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has also been shown to inhibit the activation of B-cells and the production of cytokines, which are important for the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has several advantages for lab experiments, including its specificity for BTK and its ability to inhibit the activity of other kinases. However, N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has some limitations, including its poor solubility in water and its potential toxicity to healthy cells.
Orientations Futures
There are several future directions for the research and development of N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide. One direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the evaluation of the safety and efficacy of N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide in clinical trials. Additionally, the combination of N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide with other anti-cancer agents may enhance its anti-tumor activity. Finally, the identification of biomarkers that predict the response to N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide may improve patient selection and treatment outcomes.
Conclusion
In conclusion, N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide is a promising small molecule inhibitor that has shown anti-tumor activity in preclinical studies. Its specificity for BTK and its ability to inhibit the activity of other kinases make it a potential candidate for the treatment of various types of cancer. Further research is needed to optimize the synthesis method, evaluate the safety and efficacy in clinical trials, and identify biomarkers that predict the response to N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide.
Méthodes De Synthèse
The synthesis of N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide involves several steps, including the reaction of 3-(methylthio)aniline with 4-bromo-2-pyridinecarboxaldehyde to form an intermediate, which is then reacted with 4-piperazine-1-ylbutan-1-one to yield N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide. The final product is obtained through purification and isolation processes.
Applications De Recherche Scientifique
N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, multiple myeloma, and solid tumors. In vitro studies have shown that N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key signaling molecule in B-cell receptor signaling pathways. N-[3-(methylthio)phenyl]-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide has also been shown to inhibit the activity of other kinases, including interleukin-2-inducible T-cell kinase (ITK) and TEC kinase.
Propriétés
IUPAC Name |
N-(3-methylsulfanylphenyl)-4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-27-17-6-4-5-16(15-17)22-19(25)8-9-20(26)24-13-11-23(12-14-24)18-7-2-3-10-21-18/h2-7,10,15H,8-9,11-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQBEGPXSPOXAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCC(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1,4-dioxan-2-ylmethyl)-N-methylacetamide](/img/structure/B6039988.png)

![4-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylpropanoyl]thiomorpholine trifluoroacetate](/img/structure/B6040000.png)


![2-[(2-bromo-4-chlorophenyl)amino]-N'-cyclohexylideneacetohydrazide](/img/structure/B6040015.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B6040022.png)
![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]glycinamide](/img/structure/B6040024.png)
![6-(3-methoxy-1-piperidinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6040025.png)


![4-({1-[4-(1-methyl-1H-1,2,4-triazol-5-yl)-2-pyrimidinyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6040051.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6040054.png)
![9H-fluoren-9-yl[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B6040068.png)